High-Affinity Binding of PAF C18 to Human Platelet Membranes: Kd = 0.074 nM
In a direct head-to-head radioligand binding study, [3H]PAF-C18 demonstrated exceptionally high affinity for its receptor on human platelet membranes, with a Kd of 0.074 ± 0.005 nM (n=28) [1]. This binding was saturable, stereoselective, and exhibited minimal intersubject variability, confirming a single class of high-affinity binding sites. The functional relevance of this site was validated by a strong correlation (r=0.94) between antagonist Ki values in binding assays and their IC50 for inhibiting PAF-induced platelet aggregation [1].
| Evidence Dimension | Receptor Binding Affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 0.074 ± 0.005 nM |
| Comparator Or Baseline | This value is for [3H]PAF-C18 itself; its high affinity establishes the gold standard for PAF receptor binding studies. For comparison, the synthetic enantiomer enantio-PAF-C16 was 5000-fold less potent as a displacer [1]. |
| Quantified Difference | 5000-fold lower potency for enantio-PAF-C16 |
| Conditions | Human platelet membranes, [3H]PAF-C18 radioligand, n=28 healthy volunteers |
Why This Matters
This exceptionally low Kd value confirms PAF C18 as the high-affinity probe of choice for PAF receptor binding studies, enabling detection of subtle receptor modulations that lower-affinity analogs may miss.
- [1] Functional validation of platelet-activating factor receptor sites characterized biochemically by a specific and reproducible [3H]platelet-activating factor binding in human platelets. J Pharmacol Exp Ther. 2025. View Source
